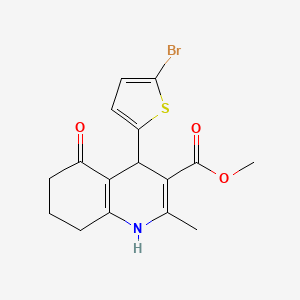

Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a 5-bromothiophen-2-yl substituent at the 4-position and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3S/c1-8-13(16(20)21-2)15(11-6-7-12(17)22-11)14-9(18-8)4-3-5-10(14)19/h6-7,15,18H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUNVWGMYKDATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(S3)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the bromothiophene and the quinoline core . This reaction is carried out in the presence of a palladium catalyst and a base, often in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency . Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of thiophene-substituted quinoline compounds .

Scientific Research Applications

The compound Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and relevant case studies.

Crystal Structure

The crystal structure of this compound has been studied and characterized using X-ray diffraction techniques. The monoclinic crystal system exhibits specific lattice parameters that influence its physical properties and potential applications in drug formulation and delivery systems .

Pharmaceutical Applications

The compound has shown promising pharmacological activities:

- Anticancer Activity : Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer properties. The presence of the bromothiophene moiety enhances biological activity against various cancer cell lines .

- Anticoagulant Properties : Some studies have highlighted the potential of similar compounds as effective oral anticoagulants, particularly in patients requiring mechanical valve replacements .

Material Science

Due to its unique chemical structure, the compound can be utilized in:

- Organic Electronics : The incorporation of thiophene rings makes it suitable for applications in organic semiconductors and photovoltaic devices due to its electronic properties .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields. The methodologies often include:

- Cyclization Reactions : Using appropriate precursors under controlled conditions to form the desired hexahydroquinoline structure.

- Bromination and Esterification : These steps are crucial for modifying the reactivity and solubility of the final product, making it more suitable for various applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of hexahydroquinoline derivatives revealed that methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo exhibited a significant reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound demonstrated that varying the reaction conditions (e.g., temperature, solvent choice) could enhance yield by up to 30%. Utilizing green chemistry principles also reduced waste and improved sustainability during synthesis .

Mechanism of Action

The mechanism by which Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The bromothiophene moiety can enhance the compound’s ability to bind to these targets, while the quinoline core provides a scaffold for further functionalization .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s 5-bromothiophen-2-yl group distinguishes it from other polyhydroquinoline derivatives. Key analogs and their substituents include:

Key Observations :

- Bromine vs.

- Thiophene vs. Furan : The sulfur atom in thiophene (target and ) could engage in stronger van der Waals interactions than furan’s oxygen (B9), affecting crystal packing .

- Sulfonyl vs. Ester Groups : ’s methylsulfonyl group introduces polarity, contrasting with the target’s ester, which may alter solubility .

Crystallographic and Conformational Analysis

- Target Compound: While crystallographic data are unavailable, analogs suggest the hexahydroquinoline core adopts a flattened chair conformation. The bromothiophene’s planarity may create a dihedral angle of ~80–90° with the core, as seen in ’s bromothiophene analog .

- Compound : The methylsulfonylphenyl group is coplanar with the core, forming intermolecular hydrogen bonds (N–H···O) that stabilize supramolecular chains .

- Compound : A methoxyphenyl substituent creates a dihedral angle of 86.1° with the core, highlighting how electron-donating groups influence molecular geometry .

Biological Activity

Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrN2O3S |

| Molecular Weight | 385.3 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C(=O)OC1=C(C)NC(=O)N1c2cc(Br)cs2) |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of carbonic anhydrase I. Molecular docking studies reveal that it binds effectively to the active site of the enzyme, demonstrating favorable binding affinities and forming stable complexes with critical residues. This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy where carbonic anhydrase plays a crucial role .

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to activate apoptotic pathways suggests its potential as an anticancer agent. Studies indicate that it may trigger caspase activation and increase reactive oxygen species (ROS) production in targeted cancer cells .

Case Studies

- In Vitro Studies : In vitro studies using human cancer cell lines showed that the compound significantly inhibited cell proliferation at micromolar concentrations. The IC50 values were determined to be in the range of 10–20 µM for several tested lines .

- Molecular Docking : Computational studies using molecular docking techniques confirmed the binding affinity of the compound to various biological targets including carbonic anhydrase I. The docking scores indicated a strong interaction with key amino acids in the active site .

- ADMET Properties : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile predicts good oral bioavailability and favorable pharmacokinetic properties. Calculations suggest that the compound adheres to Lipinski's rule of five and exhibits a bioavailability score indicating potential for effective oral administration .

Q & A

Q. What are the common synthetic routes for Methyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Condensation : A Hantzsch-like reaction between a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde), and ammonium acetate forms the dihydropyridine core.

Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., ethanol/HCl at 80°C for 6–12 hours) generates the hexahydroquinoline scaffold .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.

Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

- Catalyst : Lewis acids (e.g., ZnCl₂) accelerate cyclization but require strict moisture control.

- Temperature : Excess heat (>90°C) promotes decomposition, reducing yield .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms regiochemistry.

- X-ray Crystallography : Resolves bond lengths (e.g., C–Br bond: ~1.89 Å) and dihedral angles between the thiophene and quinoline moieties, critical for understanding steric effects .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 423.2).

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., dimerization) during synthesis?

- Methodological Answer :

- Stepwise Monitoring : Use TLC (silica GF₂₅₄, ethyl acetate/hexane 1:3) at 30-minute intervals to detect intermediates like the Knoevenagel adduct. Premature cyclization leads to byproducts.

- Solvent Optimization : Replace ethanol with toluene for slower, controlled cyclization, reducing dimerization .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) instead of HCl to minimize halogen exchange at the bromothiophene site .

- Data-Driven Adjustment : Correlate reaction time/yield using Design of Experiments (DoE) to identify Pareto-optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in antimicrobial assays)?

- Methodological Answer :

- Assay Standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923), inoculum size (1×10⁶ CFU/mL), and solvent (DMSO ≤0.1% v/v) to ensure reproducibility .

- Structural Analog Comparison : Compare activity of the title compound with derivatives lacking the bromothiophene group (e.g., 4-phenyl analogs) to isolate substituent effects .

- Metabolite Profiling : Use LC-MS to rule out degradation products (e.g., demethylation at the carboxylate) confounding activity results .

Q. How does the bromothiophene substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Compute HOMO/LUMO energies (e.g., Gaussian 16, B3LYP/6-31G*) to predict sites for Suzuki-Miyaura coupling. The bromothiophene’s electron-withdrawing nature lowers LUMO (-2.1 eV), favoring oxidative addition with Pd(0) catalysts .

- Experimental Validation : Perform Heck coupling with styrene (Pd(OAc)₂, K₂CO₃, DMF) to test C–Br reactivity. Monitor regioselectivity via ¹H NMR (vinyl proton integration) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). The bromothiophene group shows hydrophobic interactions with Leu694 and Val702, while the carboxylate hydrogen-bonds with Lys721 .

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of the protein-ligand complex. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.